REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][O:4][CH2:5]Cl.[CH:7]([N+:14]([O-:16])=[O:15])([N+:11]([O-:13])=[O:12])[N+:8]([O-:10])=[O:9].[K]>>[Br:1][CH2:2][CH2:3][O:4][CH2:5][C:7]([N+:14]([O-:16])=[O:15])([N+:11]([O-:13])=[O:12])[N+:8]([O-:10])=[O:9] |f:1.2,^1:16|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCOCCl
|
Name
|
potassium nitroform
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-].[K]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCOCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as shown in the following reaction scheme
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCOCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |